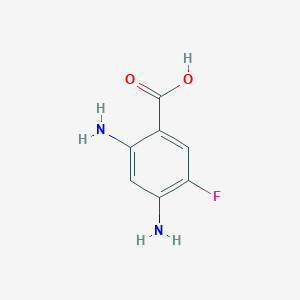
2-Oxo-1,3,2-dioxaphosphepan-2-ium-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinyl phosphonate is a synthetic phosphonate analog of succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. This compound is known for its ability to inhibit specific dehydrogenases, particularly 2-oxoglutarate dehydrogenase (OGDH) and 2-oxoadipate dehydrogenase (OADH) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinyl phosphonate typically involves the reaction of succinic anhydride with phosphonic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of succinyl phosphonate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solid-phase synthesis methods are also employed to facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Succinyl phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various phosphonate esters, reduced phosphonate derivatives, and substituted phosphonates. These products have diverse applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Succinyl phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
Succinyl phosphonate exerts its effects by specifically inhibiting 2-oxoglutarate dehydrogenase and 2-oxoadipate dehydrogenase. It competes with the natural substrates of these enzymes, thereby blocking their activity. This inhibition disrupts the TCA cycle and affects cellular metabolism, leading to altered energy production and metabolic flux .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adipoyl phosphonate: Another phosphonate analog that inhibits 2-oxoadipate dehydrogenase.
Glutaryl phosphonate: Inhibits both 2-oxoglutarate dehydrogenase and 2-oxoadipate dehydrogenase but with different affinities.
Uniqueness
Succinyl phosphonate is unique in its high specificity for 2-oxoglutarate dehydrogenase and its ability to selectively inhibit this enzyme without significantly affecting others. This specificity makes it a valuable tool in metabolic research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C4H4O5P+ |
|---|---|
Molekulargewicht |
163.05 g/mol |
IUPAC-Name |
2-oxo-1,3,2-dioxaphosphepan-2-ium-4,7-dione |
InChI |
InChI=1S/C4H4O5P/c5-3-1-2-4(6)9-10(7)8-3/h1-2H2/q+1 |
InChI-Schlüssel |
QXNBSEDWDLGNIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)O[P+](=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
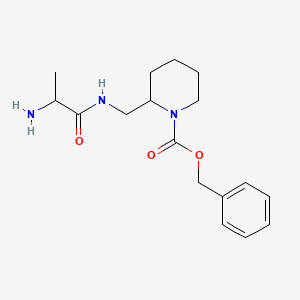
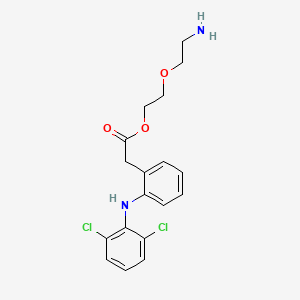
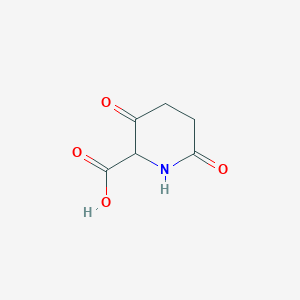
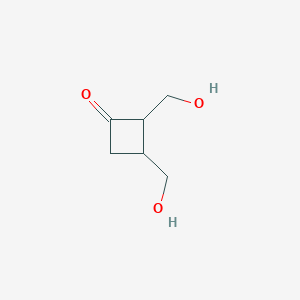
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
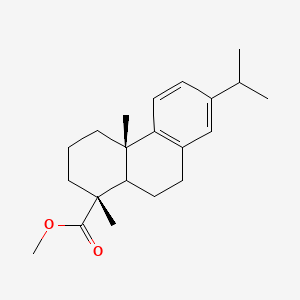
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
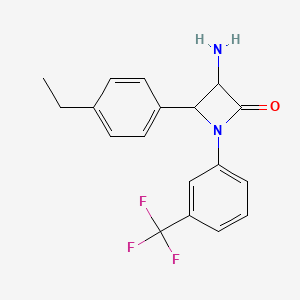
![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
